molecular formula C15H20N2 B13827916 N-(N-Methylpiperidinyl)methylindole-d5

N-(N-Methylpiperidinyl)methylindole-d5

Cat. No.: B13827916
M. Wt: 233.36 g/mol
InChI Key: XVOUFWJFSTTZOA-JQKGTWBISA-N
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Chemical Reactions Analysis

N-(N-Methylpiperidinyl)methylindole-d5 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(N-Methylpiperidinyl)methylindole-d5 involves its interaction with specific molecular targets and pathways. As a stable isotope-labeled compound, it is used to trace and study metabolic pathways, providing insights into the biochemical processes within living organisms . The deuterium labeling allows for the precise tracking of the compound’s movement and transformation in various biological systems.

Comparison with Similar Compounds

N-(N-Methylpiperidinyl)methylindole-d5 can be compared with other similar compounds, such as:

    N-(N-Methylpiperidinyl)methylindole: The non-deuterated version of the compound, which lacks the stable isotope labeling.

    Deuterated Indoles: Other indole derivatives labeled with deuterium, used for similar research purposes.

The uniqueness of this compound lies in its specific deuterium labeling, which provides enhanced stability and allows for more accurate tracking in scientific studies .

Properties

Molecular Formula

C15H20N2

Molecular Weight

233.36 g/mol

IUPAC Name

1-[dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methyl]indole

InChI

InChI=1S/C15H20N2/c1-16-10-5-4-7-14(16)12-17-11-9-13-6-2-3-8-15(13)17/h2-3,6,8-9,11,14H,4-5,7,10,12H2,1H3/i1D3,12D2

InChI Key

XVOUFWJFSTTZOA-JQKGTWBISA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCCCC1C([2H])([2H])N2C=CC3=CC=CC=C32

Canonical SMILES

CN1CCCCC1CN2C=CC3=CC=CC=C32

Origin of Product

United States

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